molecular formula C23H30N4OS B3012456 N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 476452-22-9

N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

Cat. No. B3012456
M. Wt: 410.58
InChI Key: UZFJYWYORIGNIB-UHFFFAOYSA-N
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Description

The research on adamantane derivatives has led to the synthesis of novel compounds with potential applications in various fields, including medicine and materials science. Adamantane is a unique diamondoid structure that imparts stability and unique properties to its derivatives. The studies under consideration have explored the synthesis and characterization of two such derivatives with promising attributes.

Synthesis Analysis

In the first study, two new N'-heteroarylidene-1-carbohydrazide derivatives were synthesized through the condensation of adamantane-1-carbohydrazide with appropriate heterocyclic aldehydes . The synthesis process was carefully designed to yield compounds with broad-spectrum antibacterial properties. The chemical structures of the synthesized compounds were confirmed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, infrared, and UV-vis spectroscopies, along with single crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure analysis of the synthesized compounds revealed an asymmetrical charge distribution, with electron density accumulating around the nitrogen and oxygen atoms. This charge distribution leads to the molecules stacking in an antiparallel fashion within the crystalline state. The polar contacts contribute differently to the stability of the lattice in each compound, affecting the density and symmetry of their crystal structures .

Chemical Reactions Analysis

The study did not explicitly detail specific chemical reactions beyond the synthesis process. However, the electron density difference maps (EDDM) indicated that during UV-Vis light absorption, there is a flow of electron density within the π-delocalized system among the pyridyl/thiophene ring, the nitro group, and the N'-methyleneacetohydrazide moiety . This suggests that the compounds could undergo electronic transitions that may be relevant in light-absorbing applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the adamantane derivatives were extensively characterized. The compounds displayed intense UV-Vis light absorption, which is indicative of their potential use in optical materials or as light-sensitive agents. The antibacterial activity of the compounds was significant, with minimal inhibitory concentration (MIC) values around 0.5–2.0 µg/mL, and they also exhibited weak to moderate antifungal activity against Candida albicans . The second study focused on polyamides derived from adamantane, which showed good solubility in various solvents, high tensile strength, and thermal stability, with glass transition temperatures ranging from 228–307°C and decomposition temperatures between 395–450°C . These properties suggest their suitability for high-performance materials in engineering applications.

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

Functionalized adamantane derivatives, including structures similar to N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide, have been explored for the design of mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate metal-organic frameworks (MOFs). These frameworks demonstrate unique structural characteristics and magnetic properties, highlighting their potential in material science, especially for catalysis and magnetic application purposes (Senchyk et al., 2013).

Catalytic Synthesis

The compound's derivatives have been utilized in the catalytic synthesis of N-aryladamantane-1-carboxamides, demonstrating efficient yields under specific conditions. This application signifies the compound's role in facilitating the production of pharmaceuticals and advanced organic materials by providing a versatile method for the functionalization of adamantane (Shishkin et al., 2020).

Spectroscopic and Vibrational Studies

Adamantane-containing triazole thiones, related to the compound , have been subjected to structural, vibrational, and UV/Vis studies. These investigations offer insights into their potential biological activities, highlighting their relevance in the development of novel therapeutic agents. Spectroscopic methods, along with density functional theory (DFT) and multi-reference ab initio methods, have provided valuable information on their structural characteristics and potential applications in pharmaceuticals (Shundalau et al., 2019).

Reactivity and Adsorption Behavior

The reactivity and adsorption behavior of triazole derivative adamantane compounds have been explored through DFT and molecular dynamics (MD) simulation studies. These studies shed light on the compounds' stability, reactive properties, and interaction with water molecules, indicating their potential utility in designing drugs with favorable pharmaceutical properties (Al-Ghulikah et al., 2021).

properties

IUPAC Name

N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4OS/c1-15(2)29-22-26-25-20(27(22)19-6-4-3-5-7-19)14-24-21(28)23-11-16-8-17(12-23)10-18(9-16)13-23/h3-7,15-18H,8-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFJYWYORIGNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

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